Methyl 2-fluoro-5-isopropoxybenzoate
Description
Methyl 2-fluoro-5-isopropoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 2-position and an isopropoxy group at the 5-position. The methyl ester group at the carboxylic acid position enhances its lipophilicity, making it relevant in pharmaceutical and agrochemical applications. Fluorine’s electronegativity and steric effects influence the compound’s electronic profile and reactivity, while the isopropoxy group contributes to steric bulk and solubility properties.
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 2-fluoro-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,1-3H3 |
InChI Key |
YTEJDWSXAFRCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include methyl benzoate derivatives with varying substituents. Below is a comparative analysis based on substituent effects, synthesis, and applications:
Physicochemical Properties
- Stability: Fluorine reduces hydrolysis rates of the ester group compared to non-fluorinated benzoates.
- Solubility : Isopropoxy’s bulk may lower aqueous solubility relative to smaller alkoxy groups (e.g., methoxy).
Research Findings and Data Tables
Table 1: Substituent Effects on Reactivity
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Predicted logP | Melting Point (°C) |
|---|---|---|---|
| This compound | 226.2 | ~2.8 | Not reported |
| Metsulfuron methyl ester | 381.4 | 2.1 | 158–160 |
| Sandaracopimaric acid methyl ester | 332.5 | 5.9 | 95–97 |
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